molecular formula C6H8ClN3O B13222435 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde

Cat. No.: B13222435
M. Wt: 173.60 g/mol
InChI Key: AMZFCWPMILEJHH-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde: is a heterocyclic compound that features an imidazole ring substituted with an aminoethyl group, a chlorine atom, and an aldehyde group. Imidazoles are a class of organic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carboxylic acid.

    Reduction: 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an aminoethyl group and a chlorine atom allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

3-(2-aminoethyl)-2-chloroimidazole-4-carbaldehyde

InChI

InChI=1S/C6H8ClN3O/c7-6-9-3-5(4-11)10(6)2-1-8/h3-4H,1-2,8H2

InChI Key

AMZFCWPMILEJHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)Cl)CCN)C=O

Origin of Product

United States

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